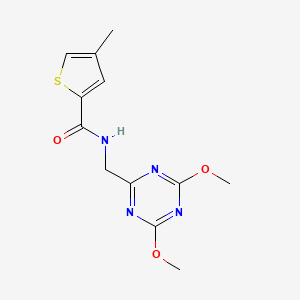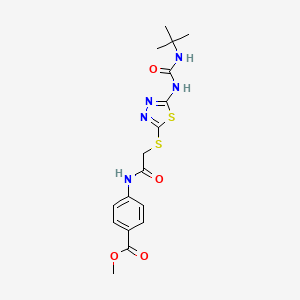![molecular formula C18H16ClF4N3O B2876801 2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide CAS No. 1421585-44-5](/img/structure/B2876801.png)
2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a member of the class of sulfamides . It is a complex organic molecule with multiple functional groups, including a trifluoromethyl group, a tetrahydroquinazolin group, and a benzamide group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between substituted anilines and oxazinones . For instance, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one can be heated in acetic acid to form the ring systems of the herbicide in over 90% yield .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group, tetrahydroquinazolin group, and benzamide group contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Wissenschaftliche Forschungsanwendungen
Agricultural Chemicals Synthesis
This compound is used in the synthesis of agricultural chemicals, particularly as an intermediate in the production of herbicides . Its trifluoromethyl group is crucial for creating compounds that protect crops from pests and diseases.
Pharmaceutical Drug Development
The trifluoromethyl group within this compound is a common pharmacophore in FDA-approved drugs. It’s involved in the synthesis of drugs that exhibit a wide range of pharmacological activities .
Analytical Chemistry
As an analytical standard, this compound aids in the calibration of equipment and validation of analytical methods in laboratories, ensuring accurate measurement of chemical substances .
Organic Synthesis Research
The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules for research purposes. It’s used to study reactions at the benzylic position, which is a key step in many synthetic pathways .
Catalysis
The compound’s derivatives are used in catalysis to accelerate chemical reactions, which is essential in the development of sustainable chemical processes.
Each application leverages the unique chemical structure of 2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide , demonstrating its versatility in scientific research. The trifluoromethyl group, in particular, is a significant contributor to the compound’s utility across various fields due to its influence on the physical and chemical properties of molecules .
Wirkmechanismus
While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds work by inhibiting certain enzymes. For example, Saflufenacil, a similar compound, works by inhibiting protoporphyrinogen IX oxidase, preventing chlorophyll formation, and resulting in accumulation of protoporphyrin IX which is a potent photosensitizer .
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF4N3O/c19-13-9-10(20)5-6-11(13)17(27)24-8-7-15-25-14-4-2-1-3-12(14)16(26-15)18(21,22)23/h5-6,9H,1-4,7-8H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJKKIPOZLYUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=C(C=C(C=C3)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2876718.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2876724.png)
![5-Chloro-1-methyl-3-phenyl-4-[(4-propan-2-ylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2876725.png)





![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)

![(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2876738.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2876739.png)

